N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-thiazolidine moiety linked to a 2-methoxyphenyl group and a 2,5-dimethoxybenzenesulfonamide substituent. The compound’s structure combines a sulfonamide group (known for enzyme inhibition and bioactivity) with a thiazolidinone dioxo ring (implicated in redox modulation and anti-inflammatory properties) . The methoxy substituents on both aromatic rings enhance polarity and may influence binding interactions through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-25-14-6-8-17(27-3)18(12-14)29(23,24)19-15-11-13(5-7-16(15)26-2)20-9-4-10-28(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSBCMKCMOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a thioamide under oxidative conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide (hereafter referred to as the target compound ) and three related sulfonamide derivatives:
*Calculated molecular weight based on structural analysis.
Structural and Functional Analysis
BG01785 : Key Difference: Replaces the target compound’s 2-methoxyphenyl with a 2-methylphenyl group and substitutes the dimethoxybenzenesulfonamide with a 4-methoxyphenylacetamide. The acetamide group lacks the sulfonamide’s acidity, which may reduce binding affinity to charged enzyme active sites.
- Key Difference : Incorporates 2,5-difluorophenyl and methanesulfonamide groups.
- Implications : Fluorine’s electron-withdrawing nature enhances metabolic stability and lipophilicity. The dual sulfur atoms (thiazolidine dioxo + methanesulfonamide) may improve redox activity but increase molecular rigidity.
- Key Difference : Features a naphthalene-based sulfonamide with an imidazolidine-2-thione ring.
- Implications : The dansyl group’s fluorescence enables applications in cellular imaging, while the thione group may coordinate metal ions. The target compound’s dimethoxybenzene lacks fluorescence but offers tunable electronic properties for targeted binding.
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative with a complex structure that includes a thiazolidine ring and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research.
Chemical Structure
The compound can be represented structurally as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting cell proliferation in vitro.
Case Study: Antitumor Efficacy
A study evaluating the antitumor activity of structurally related compounds reported IC50 values for several derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain modifications to the chemical structure significantly enhance biological activity. For example:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
These findings suggest that modifications similar to those found in this compound could yield compounds with enhanced antitumor properties .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's structural components may contribute to its ability to inhibit bacterial growth. In laboratory tests, related sulfonamide compounds have been evaluated against various strains of bacteria using broth microdilution methods.
Antimicrobial Testing Results
In studies assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
The specific MIC values for this compound are yet to be established but are anticipated to follow similar trends observed in other sulfonamide derivatives.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Q & A
Basic: What are the optimal synthetic routes for synthesizing this sulfonamide derivative?
Methodological Answer:
The synthesis typically involves coupling a functionalized aniline derivative with a sulfonyl chloride under basic conditions. For example:
- Step 1: React 5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane or THF.
- Step 2: Use a base like triethylamine (1.5–2.0 eq) to neutralize HCl generated during sulfonamide bond formation .
- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMSO/water mixtures (2:1 ratio) .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
- Optimize equivalents of sulfonyl chloride (1.1–1.3 eq) to minimize side products like disubstituted derivatives.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of methoxy groups (δ ~3.8–4.0 ppm for OCH3) and thiazolidine-dione moiety (δ ~3.2–3.5 ppm for CH2-SO2) .
- IR Spectroscopy: Validate sulfonamide (S=O asymmetric stretching at ~1350–1300 cm⁻¹) and C=O (thiazolidinedione at ~1700 cm⁻¹) .
- Elemental Analysis: Ensure purity (>95%) with ≤0.5% deviation from theoretical C, H, N, S values .
Advanced Tip: Use X-ray crystallography to resolve ambiguities in stereoelectronic effects (e.g., planarity of the sulfonamide group) .
Advanced: How can researchers address low yields in sulfonamide coupling reactions?
Methodological Answer:
Low yields (e.g., <50%) often stem from:
- Competitive Hydrolysis: Sulfonyl chloride degradation in humid conditions. Solution: Use anhydrous solvents and molecular sieves .
- Steric Hindrance: Bulky substituents on the aniline ring. Solution: Employ microwave-assisted synthesis (60–80°C, 30–60 min) to enhance reaction kinetics .
- Side Reactions: Overalkylation at the amino group. Solution: Protect the amino group with Boc before coupling, then deprotect with TFA .
Data Contradiction Note: reports triethylamine as optimal, while suggests pyridine for sterically hindered substrates. Test both bases under controlled conditions.
Advanced: What computational methods aid in designing reactions for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model sulfonamide bond formation and identify transition-state barriers .
- Condition Optimization: Apply machine learning (e.g., Bayesian optimization) to predict ideal solvent/base combinations from historical datasets .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Case Study: A 2024 study reduced reaction optimization time by 70% using hybrid computational-experimental workflows .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictory results (e.g., antimicrobial IC50 ranging from 10–100 μM) may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines) for MIC testing against Gram-negative/positive strains .
- Compound Stability: Test degradation in assay media (e.g., PBS, pH 7.4) via HPLC at 0, 24, and 48 hours .
- Off-Target Effects: Perform counter-screens against mammalian cells (e.g., HEK293) to rule out cytotoxicity-driven false positives .
Example: A 2024 study resolved discrepancies by identifying pH-dependent aggregation of the sulfonamide in bacterial media .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term: Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel).
- Long-Term: Lyophilize and store under argon at –80°C. Avoid repeated freeze-thaw cycles .
- Stability Check: Monitor purity quarterly via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Syntize analogs with varied substituents (e.g., replacing thiazolidinedione with oxadiazole) to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target enzymes (e.g., dihydrofolate reductase) .
- Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
